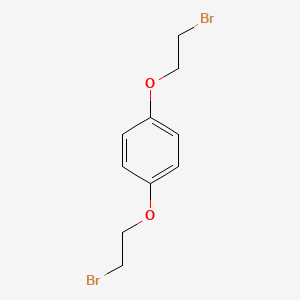

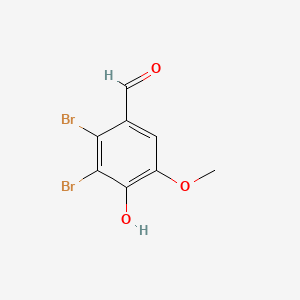

2,3-Dibromo-4-hydroxy-5-methoxybenzaldehyde

Overview

Description

2,3-Dibromo-4-hydroxy-5-methoxybenzaldehyde is a natural product found in Vertebrata lanosa with data available.

Scientific Research Applications

Chemical Synthesis and Reactivity

2,3-Dibromo-4-hydroxy-5-methoxybenzaldehyde shows unique reactivity in chemical synthesis. Yasuda and Midorikawa (1966) found that substituted 2-hydroxybenzaldehydes, which are structurally similar to this compound, react with ethyl cyanoacetate to yield various coumarin derivatives and 3-cyanocoumarins in the presence of piperidine (Yasuda & Midorikawa, 1966). This suggests potential applications in organic synthesis and pharmaceutical intermediates.

Antimicrobial and Antifungal Properties

2-Hydroxy-4-methoxybenzaldehyde, closely related to this compound, has shown remarkable antimicrobial and antifungal activities. Harohally et al. (2017) highlighted its efficacy as an antimicrobial agent and its potency in reducing aflatoxin B1 production, indicating potential applications in food preservation and safety (Harohally et al., 2017).

Antioxidant Properties

The synthesis and antioxidant activity of derivatives of hydroxy-methoxybenzaldehydes, similar to this compound, have been studied. Rijal et al. (2022) synthesized halogenated vanillin derivatives and evaluated their antioxidant activities, indicating potential for developing novel antioxidants (Rijal, Haryadi, & Anwar, 2022).

Solubility and Interaction Studies

The solubility and interaction characteristics of chlorovanillin and chloroguaiacol in water, related to this compound, were studied by Larachi et al. (2000). Understanding these properties is essential for their application in various scientific and industrial processes (Larachi, Leroux, Hamoudi, Bernis, & Sayari, 2000).

Pharmaceutical and Flavoring Applications

The potential use of hydroxy-methoxybenzaldehydes in pharmaceutical and flavoring industries is significant. Tan Ju and Liao Xin (2003) reviewed the synthesis of vanillin, a compound structurally similar to this compound, highlighting its importance in these industries (Tan Ju & Liao Xin, 2003).

Mechanism of Action

- The primary targets of 2,3-Dibromo-4-hydroxy-5-methoxybenzaldehyde are not explicitly mentioned in the available literature. However, it’s important to note that this compound is an organic intermediate and can participate in various synthetic reactions .

- The benzylic position (adjacent to the aromatic ring) is reactive due to the stability of the resulting radical. Removing a benzylic hydrogen requires less energy than removing a ring hydrogen, preserving the aromaticity of the ring .

Target of Action

Mode of Action

Safety and Hazards

2,3-Dibromo-4-hydroxy-5-methoxybenzaldehyde is classified as causing skin irritation (Category 2), serious eye irritation (Category 2), and may cause respiratory irritation (Specific target organ toxicity - single exposure, Category 3) . Safety measures include wearing protective gloves/clothing/eye protection/face protection, and seeking medical advice if skin or eye irritation occurs or if you feel unwell .

Biochemical Analysis

Biochemical Properties

2,3-Dibromo-4-hydroxy-5-methoxybenzaldehyde plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to participate in redox reactions, where it can act as an electron donor or acceptor. It interacts with enzymes such as oxidoreductases, which facilitate the transfer of electrons in metabolic pathways. Additionally, this compound can form covalent bonds with nucleophilic amino acid residues in proteins, leading to potential modifications in protein structure and function .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound has been shown to influence cell signaling pathways, particularly those involved in oxidative stress responses. It can modulate the expression of genes related to antioxidant defense mechanisms, thereby affecting cellular metabolism and homeostasis. In certain cell types, this compound has been observed to induce apoptosis, a programmed cell death process, through the activation of specific signaling cascades .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as proteins and nucleic acids, altering their structure and function. This compound is known to inhibit certain enzymes by forming covalent adducts with their active sites, thereby blocking their catalytic activity. Additionally, this compound can influence gene expression by interacting with transcription factors and modulating their activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under standard storage conditions, but it may degrade when exposed to light or high temperatures. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged activation of stress response pathways and persistent changes in gene expression .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At low doses, this compound may exhibit beneficial effects, such as enhanced antioxidant defense and protection against oxidative damage. At high doses, this compound can be toxic, leading to adverse effects such as tissue damage and organ dysfunction. Threshold effects have been observed, where the compound’s impact on biological systems changes dramatically beyond a certain dosage .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily those related to oxidative stress and detoxification. It interacts with enzymes such as glutathione S-transferases, which play a crucial role in the conjugation and elimination of reactive intermediates. This compound can also affect metabolic flux by altering the levels of key metabolites involved in redox balance and energy production .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can be taken up by cells via passive diffusion or active transport mediated by specific transporters. Once inside the cell, this compound may bind to intracellular proteins, influencing its localization and accumulation. The distribution of this compound within tissues can vary depending on factors such as blood flow and tissue permeability .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound can be found in various cellular compartments, including the cytoplasm, nucleus, and mitochondria. Its localization is influenced by targeting signals and post-translational modifications that direct it to specific organelles. The presence of this compound in these compartments can affect processes such as gene expression, energy production, and cellular stress responses .

Properties

IUPAC Name |

2,3-dibromo-4-hydroxy-5-methoxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6Br2O3/c1-13-5-2-4(3-11)6(9)7(10)8(5)12/h2-3,12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKLKGSHBXNPUDU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C(=C1)C=O)Br)Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6Br2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40334356 | |

| Record name | 2,3-Dibromo-4-hydroxy-5-methoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40334356 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

309.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2973-75-3 | |

| Record name | 2,3-Dibromo-4-hydroxy-5-methoxybenzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2973-75-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-Dibromo-4-hydroxy-5-methoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40334356 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.